molecular formula C13H20N2O B2461275 2-Morpholino-1-(p-tolyl)ethanamine CAS No. 869634-10-6

2-Morpholino-1-(p-tolyl)ethanamine

Cat. No.: B2461275
CAS No.: 869634-10-6
M. Wt: 220.316
InChI Key: LETYVKDLLURZOR-UHFFFAOYSA-N
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Description

2-Morpholino-1-(p-tolyl)ethanamine is an organic compound that belongs to the class of substituted amphetamines It features a morpholine ring attached to an ethanamine chain, which is further substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-1-(p-tolyl)ethanamine typically involves the reaction of 4-methylbenzaldehyde with morpholine and a suitable amine. One common method includes the reductive amination of 4-methylbenzaldehyde with morpholine and an amine source such as ammonium formate under hydrogenation conditions . The reaction is usually carried out in the presence of a catalyst like palladium on carbon (Pd/C) at elevated temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-1-(p-tolyl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄), in solvents like ether or tetrahydrofuran (THF).

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄), under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 2-Morpholino-1-(p-tolyl)ethanamine involves its interaction with specific molecular targets and pathways. It is believed to act on neurotransmitter systems, particularly by modulating the release and reuptake of monoamines such as dopamine, serotonin, and norepinephrine . This modulation can lead to various physiological effects, including mood enhancement and increased alertness.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Morpholino-1-(p-tolyl)ethanamine is unique due to its specific structural features, which combine a morpholine ring with a substituted amphetamine backbone. This unique structure imparts distinct pharmacological properties, making it a valuable compound for research in medicinal chemistry and drug development.

Properties

IUPAC Name

1-(4-methylphenyl)-2-morpholin-4-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11-2-4-12(5-3-11)13(14)10-15-6-8-16-9-7-15/h2-5,13H,6-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETYVKDLLURZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CN2CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869634-10-6
Record name 1-(4-methylphenyl)-2-(morpholin-4-yl)ethan-1-amine
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